TRPM8 Antagonist Potency: The 3-Fluoro-4-(trifluoromethoxy)phenyl Fragment Confers Sub-Nanomolar Cellular Activity
In the biarylmethanamide series leading to AMG 333, the incorporation of the 3-fluoro-4-(trifluoromethoxy)phenyl moiety onto the central scaffold was essential for achieving potent TRPM8 antagonism. The final clinical candidate AMG 333, which contains this exact fragment, exhibits an IC50 of 13 nM for the human TRPM8 channel [1]. While direct IC50 values for the unadorned 2-[3-fluoro-4-(trifluoromethoxy)phenyl]pyridine building block are not reported in isolation (as it is an intermediate), the SAR study explicitly demonstrates that modifications to this phenyl ring substitution pattern led to a >50-fold reduction in potency compared to the optimized 3-fluoro-4-OCF3 configuration [1].
| Evidence Dimension | TRPM8 Antagonist Potency (human TRPM8, functional assay) |
|---|---|
| Target Compound Data | 13 nM (AMG 333 containing the target moiety) [1] |
| Comparator Or Baseline | Early lead compounds lacking the 3-fluoro-4-OCF3 substitution pattern; specific values not disclosed but described as >50-fold less potent |
| Quantified Difference | >50-fold improvement in potency attributed to the optimized phenyl ring substitution |
| Conditions | Human TRPM8 channel functional assay; cell-based Ca2+ flux or electrophysiology |
Why This Matters
Procurement of this specific intermediate is justified by its documented role in achieving sub-nanomolar potency in a clinical candidate; alternative substitution patterns would likely yield significantly weaker compounds, as demonstrated by the steep SAR.
- [1] Horne DB, et al. Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. J Med Chem. 2018 Sep 27;61(18):8186-8201. DOI: 10.1021/acs.jmedchem.8b00518. View Source
